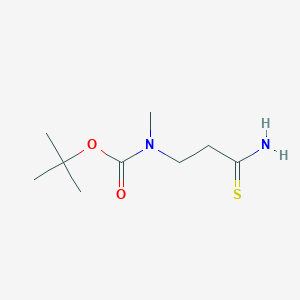
tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate
Descripción general
Descripción
“tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate” is a chemical compound with the formula C8H16N2O2S . It contains a total of 42 atoms; 22 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .
Molecular Structure Analysis
The molecule contains a total of 39 bonds. There are 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, and 1 tertiary amide (aliphatic) . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis
The molecular weight of “tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate” is 204.29 g/mol . The chemical formula is C8H16N2O2S . The IUPAC name is tert-butyl N-(2-carbamothioylethyl)carbamate .Aplicaciones Científicas De Investigación
1. Asymmetric Mannich Reaction
Tert-butyl phenyl(phenylsulfonyl)methylcarbamate is involved in the asymmetric Mannich reaction. The compound serves as a chiral amino carbonyl compound, playing a crucial role in synthesis processes where stereochemistry is essential. Its relevance spans across various organic syntheses, highlighting its importance in creating compounds with specific chiral configurations (Yang, Pan, & List, 2009).
2. Foldamer Research
The compound has been identified as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. This highlights its role in the development of advanced molecular structures, contributing to the field of biomimetic chemistry (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).
3. Enantioselective Synthesis
The compound is instrumental in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its utilization in this context underpins its significance in the synthesis of nucleotide analogues, a crucial aspect in the field of medicinal chemistry (Ober, Marsch, Harms, & Carell, 2004).
4. Catalytic Processes
The compound is also involved in rhodium-catalyzed enantioselective addition processes. This application is essential in creating compounds with high stereochemical purity, which is crucial in the development of pharmaceuticals and other specialized chemicals (Storgaard & Ellman, 2009).
5. Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class involving tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate, serve as N-(Boc) nitrone equivalents. Their ability to transform chemically, exhibiting behavior akin to N-(Boc)hydroxylamines, underscores their importance as versatile building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Propiedades
IUPAC Name |
tert-butyl N-(3-amino-3-sulfanylidenepropyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11(4)6-5-7(10)14/h5-6H2,1-4H3,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJQGJIMJWMBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-carbamothioylethyl)-N-methylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




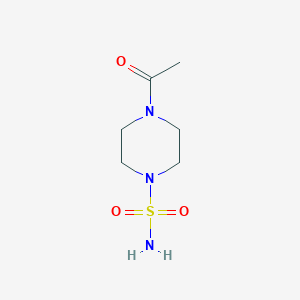
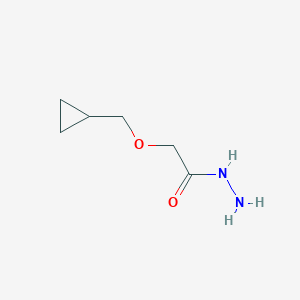
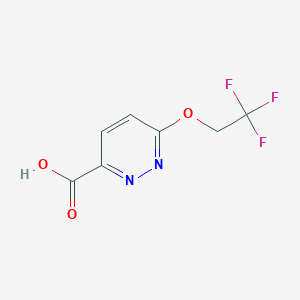
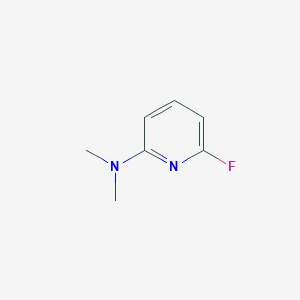
![2H,3H,4H,5H,7H,8H,9H,10H-naphtho[2,3-b]oxepin-5-one](/img/structure/B1443421.png)
![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)
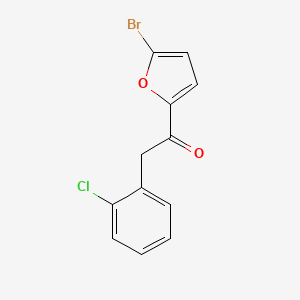
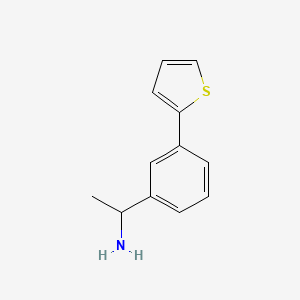
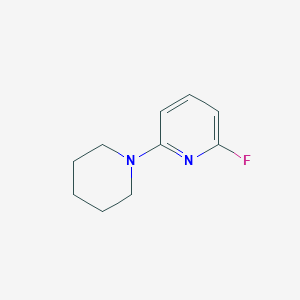
![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)
